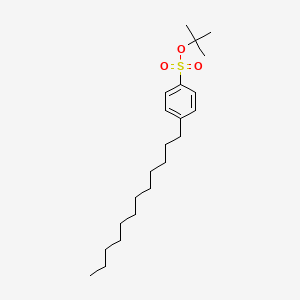
9,12-Dihydroxyoctadecanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,12-Dihydroxyoctadecanal is an organic compound with the molecular formula C18H36O3. It is a derivative of octadecanal, featuring hydroxyl groups at the 9th and 12th carbon positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 9,12-Dihydroxyoctadecanal can be synthesized through the oxidation of 9,12-dihydroxyoctadecanoic acid. The process typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of unsaturated fatty acids followed by selective oxidation. The use of biocatalysts and green chemistry approaches is also being explored to enhance the efficiency and sustainability of the production process .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form carboxylic acids.
Reduction: It can be reduced to form the corresponding alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Acid chlorides, anhydrides.
Major Products:
Oxidation: 9,12-Dihydroxyoctadecanoic acid.
Reduction: 9,12-Dihydroxyoctadecanol.
Substitution: Various esters and ethers
Aplicaciones Científicas De Investigación
9,12-Dihydroxyoctadecanal has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular signaling and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 9,12-dihydroxyoctadecanal involves its interaction with specific molecular targets and pathways. It can modulate enzyme activity, influence gene expression, and affect cellular signaling processes. The hydroxyl groups play a crucial role in its reactivity and interactions with biological molecules .
Comparación Con Compuestos Similares
9,12-Dihydroxyoctadecanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
9,10-Dihydroxyoctadecanoic acid: Hydroxyl groups at different positions.
12-Hydroxyoctadecanoic acid: Single hydroxyl group at the 12th position
Uniqueness: 9,12-Dihydroxyoctadecanal is unique due to the presence of both hydroxyl and aldehyde functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its dual hydroxyl groups at specific positions also differentiate it from other similar compounds, making it a valuable compound for targeted research and industrial applications .
Propiedades
Número CAS |
141363-59-9 |
|---|---|
Fórmula molecular |
C18H36O3 |
Peso molecular |
300.5 g/mol |
Nombre IUPAC |
9,12-dihydroxyoctadecanal |
InChI |
InChI=1S/C18H36O3/c1-2-3-4-9-12-17(20)14-15-18(21)13-10-7-5-6-8-11-16-19/h16-18,20-21H,2-15H2,1H3 |
Clave InChI |
NHBWUOCADFKXTO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CCC(CCCCCCCC=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


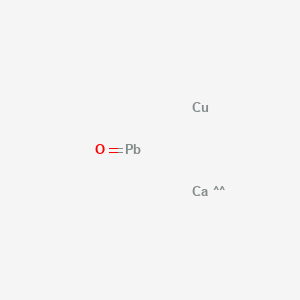
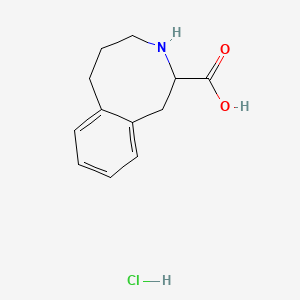

![2-[(4-Methoxyphenyl)tellanyl]ethan-1-ol](/img/structure/B14263849.png)
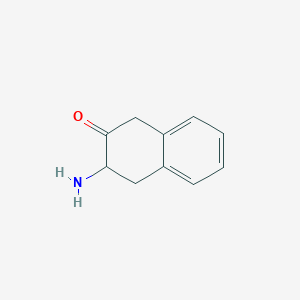
![N-[4-[(4-acetamidophenyl)sulfonylsulfamoyl]phenyl]acetamide](/img/structure/B14263855.png)
![Chloro[2-(cyclohex-3-en-1-yl)ethyl]diethoxysilane](/img/structure/B14263861.png)
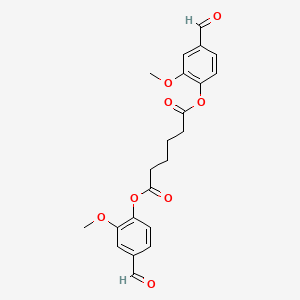

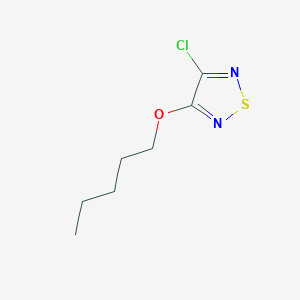
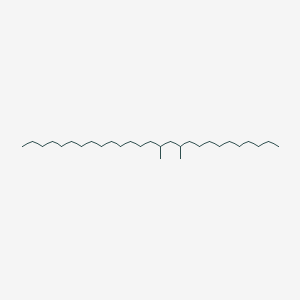
![4,4'-[([1,1'-Biphenyl]-4-yl)azanediyl]dibenzaldehyde](/img/structure/B14263898.png)
